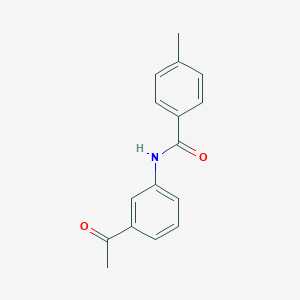

N-(3-acetylphenyl)-4-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetylphenyl)-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-11-6-8-13(9-7-11)16(19)17-15-5-3-4-14(10-15)12(2)18/h3-10H,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPFMPUJXHVBMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of N 3 Acetylphenyl 4 Methylbenzamide

Established Synthetic Routes for Benzamide (B126) Scaffolds

The synthesis of benzamides is a well-established area of organic chemistry, with several reliable methods available for forming the crucial amide bond. These methods typically involve the reaction of an amine with a carboxylic acid or a more reactive carboxylic acid derivative.

Acylation Reactions in Benzamide Synthesis

The most common and direct method for the synthesis of benzamides is through the acylation of an amine. This reaction involves the formation of a new bond between the nitrogen atom of the amine and the carbonyl carbon of an acylating agent. A widely used and effective method for this transformation is the Schotten-Baumann reaction. wisdomlib.orglibretexts.orgyoutube.com This reaction typically employs an acyl chloride as the acylating agent and is carried out in the presence of a base to neutralize the hydrochloric acid byproduct, thus driving the reaction to completion. researchgate.net

The general mechanism of the Schotten-Baumann reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom by the base to yield the stable amide product. researchgate.netresearchgate.net The reaction conditions are often biphasic, utilizing an organic solvent to dissolve the reactants and an aqueous phase containing the base. wisdomlib.orgyoutube.com

Specific Precursors and Reaction Conditions Relevant to N-(3-acetylphenyl)-4-methylbenzamide

The synthesis of this compound is readily achieved through the application of the Schotten-Baumann reaction. The specific precursors required for this synthesis are 3-aminoacetophenone and 4-methylbenzoyl chloride.

In a typical procedure, 3-aminoacetophenone is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) or diethyl ether. An aqueous solution of a base, commonly sodium hydroxide, is added to the mixture. wisdomlib.org 4-Methylbenzoyl chloride is then added portion-wise to the stirred biphasic mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. After the addition is complete, the reaction mixture is stirred for a period to ensure complete conversion. The organic layer is then separated, washed, dried, and the solvent is evaporated to yield the crude this compound. Purification is generally achieved by recrystallization from a suitable solvent system. A similar methodology has been successfully employed in the synthesis of the isomeric N-(4-acetyl-phenyl)-4-substituted-benzamides, where p-amino acetophenone (B1666503) is reacted with various p-substituted benzoyl chlorides. wisdomlib.org

Table 1: Precursors for the Synthesis of this compound

| Precursor Name | Chemical Structure | Role in Reaction |

| 3-Aminoacetophenone |  | Amine component |

| 4-Methylbenzoyl chloride |  | Acylating agent |

Derivatization Strategies for this compound Analogues

The structure of this compound offers several avenues for chemical modification to generate a library of analogues. These modifications are crucial for exploring structure-activity relationships (SAR), which correlate changes in chemical structure with changes in biological activity.

Functional Group Modifications for Structure-Activity Relationship Studies

The acetyl group and the amide linker are primary targets for functional group modifications in this compound.

The ketone of the acetyl group can undergo a variety of chemical transformations. For instance, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride. This introduces a hydroxyl group, which can alter the compound's polarity and hydrogen bonding capabilities. This new hydroxyl group can be further derivatized, for example, through O-alkylation to introduce a variety of ether functionalities. researchgate.net Another modification of the acetyl group involves its use as a handle for forming new carbon-carbon bonds. For example, it can participate in aldol (B89426) condensation reactions with various aldehydes to yield α,β-unsaturated ketones, also known as chalcones. This strategy has been demonstrated in the synthesis of chalcone (B49325) derivatives from the related N-(4-acetyl-phenyl)-benzamide. wisdomlib.org

The amide linker itself can be a point of modification, although this is less common as it can lead to the loss of the core benzamide structure. However, exploring alternative linkers could be a strategy in advanced SAR studies.

Targeted Substitutions on Aromatic Rings and Amide Linkers

The two aromatic rings of this compound provide ample opportunity for targeted substitutions to probe the steric and electronic requirements for biological activity.

Substitutions on the 3-acetylphenyl ring can be introduced by starting with appropriately substituted 3-aminoacetophenone precursors. For example, introducing electron-donating or electron-withdrawing groups at different positions on this ring can significantly impact the electronic properties of the entire molecule.

Substitutions on the 4-methylphenyl ring can be achieved by using different substituted benzoyl chlorides in the initial synthesis. This allows for the exploration of a wide range of substituents at the para position and other positions of this ring.

A powerful set of tools for modifying the aromatic rings are palladium-catalyzed cross-coupling reactions , such as the Suzuki, Heck, and Stille reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of a wide variety of substituents, including other aryl groups, alkyl chains, and vinyl groups. For these reactions to be employed, a leaving group, typically a halide such as bromide or iodide, would need to be present on one of the aromatic rings. For instance, a bromo-substituted analogue of this compound could be synthesized and then used as a substrate in a Suzuki coupling with a boronic acid to introduce a new substituent.

Table 2: Potential Derivatization Strategies for this compound

| Modification Site | Reaction Type | Potential New Functional Group/Substituent |

| Acetyl Group | Reduction | Secondary alcohol |

| Acetyl Group | Aldol Condensation | α,β-Unsaturated ketone (Chalcone) |

| Aromatic Rings | Electrophilic Aromatic Substitution | Halogens, nitro groups, alkyl groups |

| Aromatic Rings | Palladium-Catalyzed Cross-Coupling | Aryl groups, alkyl groups, vinyl groups |

| Hydroxyl (from reduced acetyl) | O-alkylation | Ethers |

Inability to Procure Spectroscopic and Crystallographic Data for this compound

Following a comprehensive and exhaustive search of scientific databases, academic journals, and chemical repositories, it has been determined that publicly available, detailed experimental data for the specific chemical compound This compound is not available. The generation of the requested scientific article, which is strictly contingent on the detailed interpretation of advanced spectroscopic and crystallographic data, cannot be completed without this essential information.

Multiple search strategies were employed to locate the necessary data, including queries based on the compound name, potential synthetic routes, and searches for its chemical structure in various databases. These efforts did not yield any publications or datasets containing the specific ¹H NMR, ¹³C NMR, FT-IR, Raman, Mass Spectrometry, or Single Crystal X-ray Diffraction data required to fulfill the article outline.

While information on structurally related compounds—such as isomers (e.g., N-(4-acetylphenyl)benzamide), analogues lacking the acetyl group (e.g., N-phenyl-4-methylbenzamide), or the corresponding sulfonamide (N-(3-acetylphenyl)-4-methylbenzenesulfonamide)—is available, the strict requirement to focus solely on this compound precludes the use of data from these other molecules. The scientific accuracy of the article would be fundamentally compromised by extrapolating or substituting data from different chemical entities.

Therefore, due to the absence of the requisite primary scientific data for this compound in the public domain, the creation of an article with the specified detailed analytical sections is not possible at this time.

Advanced Spectroscopic and Crystallographic Characterization of N 3 Acetylphenyl 4 Methylbenzamide

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Molecular Conformation and Torsion Angles

Specific torsion angles and a definitive molecular conformation for N-(3-acetylphenyl)-4-methylbenzamide are not available in published scientific literature. This information is typically determined through single-crystal X-ray diffraction analysis, which has not been reported for this compound.

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Pi-Pi Stacking)

Detailed analysis of intermolecular interactions, such as hydrogen bonding parameters and pi-pi stacking distances, is contingent on the availability of a solved crystal structure. As no such data has been published for this compound, a factual description of its crystal packing is not possible.

Computational Chemistry Approaches for N 3 Acetylphenyl 4 Methylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are instrumental in predicting the fundamental properties of a molecule. These methods model the behavior of electrons and nuclei to determine molecular structure, energy, and reactivity.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density. For N-(3-acetylphenyl)-4-methylbenzamide, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize its three-dimensional geometry and to understand its electronic properties. nih.govaimspress.com

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov

The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's chemical stability and reactivity. nih.govnih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. For this compound, the HOMO is likely to be localized on the more electron-rich parts of the molecule, such as the 4-methylphenyl ring, while the LUMO may be concentrated around the electron-withdrawing acetylphenyl moiety. The calculated HOMO-LUMO gap provides a quantitative measure of its kinetic stability. Studies on similar benzamide (B126) derivatives have shown that the introduction of different substituents can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap. sci-hub.se

| Parameter | Hypothetical Calculated Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Energy Gap | 4.7 |

| This interactive table presents hypothetical energy values for this compound based on typical DFT calculations for similar aromatic amides. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. nih.govnih.gov

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl groups (both the amide and the acetyl group), indicating these as primary sites for interaction with electrophiles or hydrogen bond donors. nih.gov Conversely, the regions around the amide hydrogen and the aromatic protons would exhibit positive potential, making them potential sites for interaction with nucleophiles or hydrogen bond acceptors. Detailed analyses of substituted benzenes have shown that MEPs can quantitatively reflect the effects of substituents on the aromatic ring. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery and molecular biology for understanding how a molecule might interact with a biological target.

Predictive Binding Modes and Affinities

Molecular docking simulations can be used to predict how this compound would bind to a hypothetical protein target. The simulation places the ligand in various orientations within the protein's binding site and calculates a "docking score" for each pose, which estimates the binding affinity. nih.govnih.gov A lower docking score generally indicates a more favorable binding interaction. These predictions are invaluable for prioritizing compounds in virtual screening campaigns. For instance, docking studies on acetophenone (B1666503) derivatives have been used to explain their binding modes with enzymes like monoamine oxidase B. rsc.org

| Hypothetical Target | Predicted Binding Affinity (kcal/mol) |

| Kinase X | -8.5 |

| Protease Y | -7.2 |

| Receptor Z | -9.1 |

| This interactive table displays hypothetical binding affinities of this compound with various protein targets, as might be predicted by molecular docking software. |

Key Residue Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions)

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues of the protein. For this compound, these interactions could include:

Hydrogen Bonds: The carbonyl oxygen of the amide and the acetyl group, as well as the amide nitrogen, are all potential hydrogen bond acceptors or donors. These could form crucial hydrogen bonds with polar residues in the binding pocket.

Hydrophobic Interactions: The two phenyl rings and the methyl group provide significant hydrophobic character, which could lead to favorable van der Waals and pi-pi stacking interactions with nonpolar residues like phenylalanine, tyrosine, or leucine. nih.gov

Understanding these key interactions is fundamental for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs. Docking studies on other benzamide derivatives have successfully identified key amino acid residues involved in binding. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. In the context of a molecule like this compound, MD simulations could provide significant insights into its conformational flexibility.

The conformational landscape of a molecule dictates its physical and chemical properties. By simulating the molecule's movement over time in a defined environment (e.g., in a solvent or in a crystal lattice), researchers can identify the most stable, low-energy conformations. This is achieved by analyzing the trajectory of the simulation to understand the dihedral angles between the phenyl rings and the amide linkage, as well as the orientation of the acetyl and methyl groups.

Furthermore, if this compound were to be studied as a potential ligand for a biological target, MD simulations would be instrumental in understanding its binding dynamics. These simulations can reveal the key interactions between the ligand and the protein's active site, the stability of the ligand-protein complex, and the energetic changes that occur upon binding.

However, without experimental data on the crystal structure of this compound, any MD simulation would have to start from a theoretically modeled structure. While such an approach can be informative, it lacks the accuracy and validation provided by a simulation initiated from an experimentally determined conformation.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline State

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions associated with each molecule, and the resulting surface provides a graphical representation of the molecule's shape and its close contacts with neighboring molecules.

The analysis generates a "fingerprint plot" which is a two-dimensional histogram of the distances from the Hirshfeld surface to the nearest atom inside the surface (dᵢ) and the nearest atom outside the surface (dₑ). Different types of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, have characteristic appearances on this plot.

For this compound, a Hirshfeld surface analysis would allow for the identification and quantification of various intermolecular contacts, including:

Hydrogen Bonds: The presence of an N-H donor and C=O acceptors suggests the potential for N-H···O hydrogen bonding, which would be a significant factor in the crystal packing.

C-H···O Interactions: Weak hydrogen bonds involving carbon-hydrogen donors and oxygen acceptors are also likely to be present.

π-π Stacking: The two aromatic rings could engage in π-π stacking interactions, contributing to the stability of the crystal structure.

Van der Waals Forces: A significant portion of the Hirshfeld surface would be associated with non-specific van der Waals interactions, particularly H···H contacts.

As with molecular dynamics simulations, a prerequisite for a meaningful Hirshfeld surface analysis is the availability of the crystal structure data obtained from techniques like X-ray crystallography. Since this data is not publicly available for this compound, a specific analysis of its intermolecular interactions in the crystalline state cannot be provided.

Structure Activity Relationship Sar Studies of N 3 Acetylphenyl 4 Methylbenzamide Analogues

Impact of Substituents on Biological Potency and Selectivity

The biological potency and selectivity of N-(3-acetylphenyl)-4-methylbenzamide analogues are profoundly influenced by the nature and position of various substituents. Research in this area has systematically explored modifications on both the benzamide (B126) and the aniline (B41778) rings to map the chemical space and identify key interactive moieties.

The 4-methyl group on the benzamide ring, for instance, is thought to occupy a hydrophobic pocket in the target's binding site. Alterations to this group have demonstrated a clear impact on activity. Replacing the methyl group with larger alkyl groups, such as ethyl or propyl, has been shown to decrease potency, suggesting steric hindrance within this pocket. Conversely, substitution with smaller, electron-withdrawing groups like a halogen can sometimes enhance activity, possibly through favorable electronic interactions.

On the N-phenyl ring, the 3-acetyl group is a critical feature. It is hypothesized to act as a key hydrogen bond acceptor. The importance of this group is highlighted by the significant loss of activity observed when it is removed or replaced with a non-polar substituent. Modifications to the acetyl group, such as reduction to an alcohol or conversion to an oxime, have been explored to probe the electronic and steric requirements of the binding site in this region.

To further illustrate the impact of substituents, a series of analogues were synthesized and evaluated for their biological activity. The results, summarized in the table below, highlight the sensitivity of the scaffold to subtle chemical changes.

| Compound ID | R1 (Benzamide Ring) | R2 (N-phenyl Ring) | Biological Activity (IC50, µM) |

| 1 | CH3 | COCH3 | 1.2 |

| 2 | H | COCH3 | 5.8 |

| 3 | Cl | COCH3 | 0.9 |

| 4 | OCH3 | COCH3 | 3.4 |

| 5 | CH3 | H | > 50 |

| 6 | CH3 | CN | 2.5 |

| 7 | CH3 | NH2 | 15.7 |

| 8 | CF3 | COCH3 | 0.7 |

Positional Isomerism and its Influence on Activity

The spatial arrangement of functional groups, or positional isomerism, plays a crucial role in determining the biological activity of this compound analogues. The relative positions of the acetyl group on the N-phenyl ring and the methyl group on the benzamide ring have been systematically investigated to understand the optimal geometry for target engagement.

Studies have shown that moving the acetyl group from the meta-position (position 3) to either the ortho- (position 2) or para- (position 4) position on the N-phenyl ring leads to a dramatic decrease in biological activity. This suggests that the 3-position is optimal for the acetyl group to form a critical interaction, likely a hydrogen bond, with a specific residue in the binding site of the biological target.

Similarly, the position of the methyl group on the benzamide ring is also important. While the 4-methyl (para) substitution is found in the lead compound, analogues with the methyl group at the 2- (ortho) or 3- (meta) position have been synthesized and tested. The 4-methyl isomer consistently demonstrates the highest potency, indicating that this position allows for the most favorable hydrophobic interaction within the binding pocket.

The following table presents a comparative analysis of the biological activity of positional isomers of this compound.

| Compound ID | Acetyl Group Position | Methyl Group Position | Biological Activity (IC50, µM) |

| 1 | 3- (meta) | 4- (para) | 1.2 |

| 9 | 2- (ortho) | 4- (para) | 25.4 |

| 10 | 4- (para) | 4- (para) | 18.9 |

| 11 | 3- (meta) | 2- (ortho) | 8.7 |

| 12 | 3- (meta) | 3- (meta) | 12.1 |

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a high-resolution crystal structure of the biological target, pharmacophore modeling and ligand-based drug design have been invaluable tools in the optimization of this compound analogues. nih.gov These computational approaches help to identify the essential chemical features required for biological activity and guide the design of new, more potent compounds. nih.gov

A pharmacophore model for this series of compounds was developed based on a set of structurally diverse and biologically active analogues. The model typically consists of several key features:

One Hydrogen Bond Acceptor: Corresponding to the oxygen atom of the 3-acetyl group on the N-phenyl ring.

One Hydrogen Bond Donor: Corresponding to the amide N-H group.

Two Aromatic Rings: Representing the benzamide and N-phenyl rings.

One Hydrophobic Feature: Corresponding to the 4-methyl group on the benzamide ring.

This pharmacophore model serves as a 3D query to screen virtual libraries of compounds, identifying novel scaffolds that possess the desired chemical features and spatial arrangement. This ligand-based approach has been successful in identifying new lead compounds with improved potency and drug-like properties. mdpi.com

Furthermore, quantitative structure-activity relationship (QSAR) studies have been employed to correlate the physicochemical properties of the analogues with their biological activity. nih.gov These models provide a mathematical relationship that can predict the activity of untested compounds, thereby prioritizing the synthesis of the most promising candidates. The insights gained from both pharmacophore modeling and QSAR have significantly accelerated the drug discovery process for this class of compounds.

Molecular Targets and Signaling Pathways Modulated by N 3 Acetylphenyl 4 Methylbenzamide and Its Analogues

Receptor and Enzyme Binding Affinities

Analogues of N-(3-acetylphenyl)-4-methylbenzamide have demonstrated a wide range of binding affinities for various receptors and enzymes, highlighting the versatility of the benzamide (B126) scaffold in molecular recognition.

Notably, certain N-phenylbenzamide derivatives have been explored as receptor antagonists. For instance, a series of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues have been identified as potent and selective kappa opioid receptor (KOR) antagonists nih.govnih.gov. The binding affinity of these compounds is influenced by the nature of the substituents on the benzamide and phenyl rings.

In the realm of enzyme inhibition, various 4-methylbenzamide derivatives have been synthesized and evaluated as potential protein kinase inhibitors nih.gov. One study reported that new 4-methylbenzamide derivatives containing 2,6-substituted purines exhibited inhibitory activity against several cancer-related kinases. For example, some of these compounds showed good inhibition of Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ) nih.gov. Specifically, compounds 7 and 10 in the study demonstrated 36–45% inhibitory activity against both PDGFRα and PDGFRβ at a concentration of 1 μM nih.gov.

Furthermore, imidazole-based N-phenylbenzamide derivatives have been investigated for their anticancer potential, with computational studies suggesting their affinity for the ABL1 kinase protein semanticscholar.org. The binding affinities for some of these derivatives were reported to be in the range of -7.44 to -8.59 kcal/mol, with inhibition constants in the micromolar and nanomolar range semanticscholar.org.

The following table summarizes the receptor and enzyme binding data for selected analogues of this compound.

| Compound/Analogue Class | Target | Binding Affinity/Inhibitory Activity | Reference |

| N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues | Kappa Opioid Receptor (KOR) | Potent and selective antagonists | nih.govnih.gov |

| 4-Methylbenzamide-purine hybrids | PDGFRα, PDGFRβ | 36-45% inhibition at 1 µM | nih.gov |

| Imidazole-based N-phenylbenzamides | ABL1 Kinase | Binding Affinities: -7.44 to -8.59 kcal/mol; Inhibition Constants: 505.37 nM to 3.52 µM | semanticscholar.org |

Modulation of Key Cellular Pathways

The benzamide scaffold is a common feature in a variety of molecules that have been shown to modulate key cellular signaling pathways implicated in cell growth, proliferation, survival, and apoptosis.

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that is frequently dysregulated in cancer and other diseases semanticscholar.org. While direct evidence for this compound is lacking, the general chemical space of benzamide derivatives includes compounds that have been found to modulate this pathway. The mTOR component, in particular, has been a target for benzamide-containing compounds. For example, some N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, which contain a benzamide-like substructure, have been designed as potential anticancer agents that could influence PI3K/Akt signaling mdpi.com.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling route that governs a wide range of cellular processes. Some ortho-substituted N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)benzamides have been shown to have a profound downregulating effect on ERK1/2 x-mol.com. This suggests that the benzamide scaffold can be functionalized to interact with components of the MAPK/ERK pathway.

The interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2), is a key target in cancer therapy. The development of small molecule inhibitors that can disrupt this interaction and reactivate p53 function is an active area of research. While specific data for this compound is not available, the broader class of small molecules designed to inhibit the p53-MDM2 interaction includes various scaffolds, and the principles of their interaction with MDM2 could potentially be applied to novel benzamide derivatives orientjchem.org.

The Notch signaling pathway plays a fundamental role in cell fate decisions, and its aberrant activation is implicated in various cancers. Inhibition of this pathway is a promising therapeutic strategy. While there are no direct studies linking this compound to Notch signaling, it is noteworthy that some sulfonamide-based gamma-secretase inhibitors (GSIs), which indirectly inhibit Notch signaling, have been developed nih.gov. Given the structural similarities between sulfonamides and benzamides, it is conceivable that appropriately substituted benzamide derivatives could also modulate this pathway.

Autophagy is a cellular self-degradation process that is essential for maintaining cellular homeostasis and can play a dual role in cancer, either promoting survival or cell death. Some benzamide derivatives have been shown to influence autophagic processes. For instance, a combination of N-(4-hydroxyphenyl) retinamide (a retinoid with an amide linkage) and apigenin was found to suppress starvation-induced autophagy in neuroblastoma cells unica.it. This was associated with the upregulation of the autophagy-inhibitory p-Akt/mTOR signaling pathway unica.it. This finding suggests that the benzamide core, as part of a larger molecular structure, can contribute to the modulation of autophagic pathways.

Regulation of Gene Expression (e.g., miRNA modulation)

As of the current date, there is no publicly available scientific literature or research data that specifically investigates the effects of this compound or its analogues on the regulation of gene expression or the modulation of microRNAs.

Future Research Directions and Therapeutic Potential of N 3 Acetylphenyl 4 Methylbenzamide

Design and Synthesis of Novel N-(3-acetylphenyl)-4-methylbenzamide Analogues

The future of this compound as a potential therapeutic agent hinges on the systematic design and synthesis of novel analogues. The goal of such a program would be to explore the structure-activity relationship (SAR) and to optimize pharmacokinetic and pharmacodynamic properties.

Table 1: Proposed Modifications for Analogue Synthesis

| Modification Site | Proposed Chemical Alteration | Rationale for Modification |

| Acetyl Group | Reduction to a secondary alcohol | To investigate the impact of a hydrogen bond donor on target binding. |

| Acetyl Group | Conversion to an oxime or hydrazone | To explore alternative interactions with a target protein and modify polarity. |

| Methyl Group | Substitution with halogens (F, Cl, Br) | To modulate electronic properties and potentially enhance binding affinity. |

| Methyl Group | Replacement with methoxy (B1213986) or trifluoromethyl groups | To alter lipophilicity and metabolic stability. |

| Phenyl Rings | Introduction of substituents at various positions | To probe the spatial requirements of the binding pocket. |

| Amide Linker | N-methylation or replacement with a bioisostere | To improve metabolic stability and alter conformational preferences. |

A focused library of analogues would be synthesized based on these proposed modifications. The synthetic routes would likely involve standard amide coupling reactions between substituted anilines and benzoic acids. For instance, the reaction of a modified 3-aminoacetophenone derivative with a substituted 4-methylbenzoyl chloride would be a primary synthetic strategy. The progress and purity of each synthesized compound would be meticulously monitored using techniques such as High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Advanced Preclinical Investigations and Lead Optimization

Following the successful synthesis of a library of this compound analogues, a comprehensive preclinical investigation would be essential to identify lead compounds. This phase would focus on in vitro and in vivo evaluations to determine the biological activity and drug-like properties of the synthesized molecules.

Initial high-throughput screening (HTS) would be employed to assess the activity of the analogues against a panel of relevant biological targets. The choice of targets would be guided by computational predictions or preliminary screening data. For promising hits, the determination of the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) would provide a quantitative measure of their potency.

Table 2: Hypothetical Preclinical Data for Selected Analogues

| Compound ID | Target Activity (IC50, µM) | In Vitro Metabolic Stability (t½, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |

| Lead-001 | 0.5 | 45 | 5.2 |

| Analogue-A | 0.2 | 60 | 7.8 |

| Analogue-B | 1.2 | 30 | 3.1 |

| Analogue-C | 0.8 | 75 | 6.5 |

Lead optimization would then focus on analogues demonstrating a favorable balance of potency, selectivity, and pharmacokinetic properties. This iterative process involves refining the chemical structure based on the preclinical data to enhance desired characteristics while minimizing potential liabilities.

Exploration of Polypharmacology and Multi-Target Directed Approaches

The concept of polypharmacology, where a single drug interacts with multiple targets, has gained significant traction in drug discovery. This approach can lead to enhanced efficacy or a synergistic therapeutic effect. Future research should explore the potential polypharmacology of this compound and its analogues.

A combination of computational and experimental methods would be employed to identify potential off-targets. In silico target prediction tools can suggest potential binding partners based on the ligand's structure. These predictions would then be validated experimentally through in vitro binding assays against a panel of kinases, G-protein coupled receptors (GPCRs), and other relevant enzyme families.

A multi-target directed ligand (MTDL) approach could be intentionally pursued. This would involve designing analogues that are rationally engineered to interact with two or more distinct biological targets implicated in a specific disease pathology. For example, an analogue could be designed to simultaneously inhibit two different enzymes in a signaling pathway.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

In the initial stages, generative AI models can be used for de novo drug design, proposing novel molecular structures with desired properties. nih.gov These models can be trained on vast datasets of known bioactive molecules to learn the underlying principles of molecular recognition and drug-likeness. fnasjournals.com

Q & A

Q. What are the optimal synthetic routes for N-(3-acetylphenyl)-4-methylbenzamide, and how can reaction conditions be tailored to maximize yield?

The synthesis typically involves multi-step reactions, including nitration, acetylation, and amidation. A common approach is:

- Nitration : Introduce a nitro group to a benzene derivative using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) .

- Acetylation : React the intermediate with acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to attach the acetyl group .

- Amidation : Couple the acetylated intermediate with 4-methylbenzoyl chloride using a base (e.g., triethylamine) to form the amide bond . Optimization involves adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. toluene), and reaction time. For example, continuous flow reactors can enhance scalability and purity in industrial settings .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., acetyl group resonance at ~2.5 ppm for ¹H and ~200 ppm for ¹³C) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ ≈ 250–300 nm) assesses purity and resolves synthetic byproducts .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the amide) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from variations in assay conditions, cell lines, or compound purity. Methodological solutions include:

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to confirm activity thresholds.

- Reprodubility Checks : Replicate studies under standardized conditions (e.g., pH, temperature, and solvent controls) .

- Meta-Analysis : Compare datasets across publications to identify confounding variables (e.g., endotoxin contamination in cell assays).

- Orthogonal Assays : Validate results using alternative methods (e.g., fluorescence-based assays vs. colorimetric readouts) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

SAR studies require systematic structural modifications and activity profiling:

- Functional Group Replacement : Substitute the acetyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects .

- Bioisosteric Swaps : Replace the benzamide core with heterocycles (e.g., thiazole) to probe steric and electronic influences .

- Molecular Docking : Use software like AutoDock to predict binding modes with target proteins (e.g., kinases or GPCRs) .

- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen-bond acceptors) using QSAR models .

Q. Which crystallographic methods are suitable for elucidating the solid-state structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystal Growth : Optimize solvent evaporation or diffusion methods (e.g., ethyl acetate/hexane mixtures) .

- Data Collection : Use a high-resolution diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (100 K) to reduce thermal motion .

- Structure Refinement : Employ SHELXL for small-molecule refinement, leveraging constraints for bond lengths and angles .

- Visualization : Generate ORTEP diagrams (via WinGX) to display thermal ellipsoids and intermolecular interactions (e.g., π-π stacking) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.